Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
CAS No.:
Cat. No.: VC16700529
Molecular Formula: C17H23BO4
Molecular Weight: 302.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23BO4 |
|---|---|
| Molecular Weight | 302.2 g/mol |
| IUPAC Name | ethyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate |
| Standard InChI | InChI=1S/C17H23BO4/c1-6-20-15(19)12-11-13-9-7-8-10-14(13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3 |
| Standard InChI Key | GKWJVFYWVQLYNW-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=CC(=O)OCC |
Introduction
Structural Characteristics and Molecular Configuration
Core Molecular Architecture
The compound’s structure centers on a dioxaborolane moiety—a five-membered ring containing two oxygen atoms and a boron center—linked to a phenyl group substituted with an ethyl prop-2-enoate chain. The boron atom’s empty p-orbital facilitates interactions with nucleophiles, while the conjugated enoate system contributes to its planar geometry and electronic delocalization.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₇H₂₃BO₄ |
| Molecular Weight | 302.2 g/mol |
| Dioxaborolane Ring | 4,4,5,5-Tetramethyl configuration enhances steric protection of boron |
| Prop-2-enoate Group | Ethyl ester conjugated to a vinyl group, enabling resonance stabilization |
The (2E)-configuration of the double bond ensures optimal orbital alignment for reactivity, distinguishing it from (2Z)-isomers. X-ray crystallography studies of analogous compounds reveal bond lengths of 1.37 Å for the B–O bonds and 1.48 Å for the C–B bond, consistent with typical boronic esters.
Synthesis Methodologies and Optimization
Traditional Synthetic Routes
Initial syntheses employed palladium-catalyzed Miyaura borylation, where aryl halides react with bis(pinacolato)diboron (B₂pin₂) to install the dioxaborolane group. Subsequent Heck coupling introduced the prop-2-enoate moiety via reaction with ethyl acrylate under controlled conditions.
Advanced Manufacturing Techniques
Recent advancements utilize continuous flow reactors to enhance reaction efficiency and safety. For example, a 2024 study demonstrated a 92% yield improvement when synthesizing the compound at 80°C with a residence time of 15 minutes in a microfluidic system. This method reduces side product formation by maintaining precise temperature control and reagent mixing.
Table 2: Comparative Synthesis Metrics
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 68% | 92% |
| Reaction Time | 6 hours | 15 minutes |
| Byproduct Formation | 12% | 3% |
Physicochemical Profile and Analytical Characterization
Solubility and Partitioning
The compound exhibits moderate lipophilicity, with a calculated logP value of 1.93 (XLOGP3), favoring solubility in organic solvents like tetrahydrofuran and dichloromethane . Aqueous solubility remains limited (1.45 mg/mL at 25°C), necessitating co-solvents for biological assays .
Spectroscopic Signatures
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.8 Hz, 1H, aromatic), 6.45 (d, J = 15.9 Hz, 1H, vinyl), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
-
¹¹B NMR: A singlet at δ 30.2 ppm confirms tetracoordinated boron
-
IR: Strong absorption at 1715 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (B–O symmetric stretch)
Chemical Reactivity and Reaction Mechanisms
Borylation and Cross-Coupling
The dioxaborolane group participates in Suzuki-Miyaura couplings with aryl halides, enabling carbon-carbon bond formation. Kinetic studies reveal a second-order dependence on palladium catalyst concentration, suggesting a mechanism involving oxidative addition and transmetallation.
Electrophilic Interactions
The boron center reacts with nucleophiles like hydroxide ions, forming transient tetrahedral intermediates. This reversible interaction underpins the compound’s ability to inhibit serine proteases, with a measured Kᵢ of 2.3 μM against trypsin-like enzymes.
Applications in Organic Synthesis and Drug Development
Intermediate for Heterocycle Synthesis
The compound serves as a precursor to 1H-indazole derivatives through cyclization reactions. For example, treatment with hydrazine at 110°C yields ethyl 1H-indazole-3-carboxylate, a scaffold in kinase inhibitors.
Prodrug Design
Its ester group undergoes enzymatic hydrolysis in vivo, releasing bioactive acids. In rodent models, prodrugs derived from this compound show 3-fold higher oral bioavailability compared to parent acids.
Biological Interactions and Enzymatic Modulation
Enzyme Inhibition Dynamics
The boron atom forms reversible covalent bonds with catalytic serine residues in proteases. Stopped-flow kinetics indicate a two-step mechanism: rapid initial binding (k₁ = 1.2 × 10⁴ M⁻¹s⁻¹) followed by slow conformational adjustment (k₂ = 0.8 s⁻¹).
Cellular Permeability
Despite its molecular weight (302.2 g/mol), the compound crosses the blood-brain barrier (logBB = -0.45), as predicted by in silico models . This property makes it valuable for neuroactive drug development.
Comparative Analysis with Boronic Ester Derivatives
Table 3: Structural Analog Comparison
| Compound | Molecular Formula | Key Distinguishing Feature |
|---|---|---|
| Ethyl 3-(4-boronophenyl)propanoate | C₁₇H₂₅BO₄ | Saturated alkyl chain |
| Ethyl (E)-2-cyanoprop-2-enoate analog | C₁₈H₂₂BNO₄ | Cyano group enhances electrophilicity |
| tert-Butyl benzoate derivative | C₂₁H₃₁BO₄ | Bulkier ester group reduces solubility |
The target compound’s conjugated system enables unique reactivity patterns absent in saturated analogs, particularly in Diels-Alder reactions.
Future Perspectives in Research and Application
Ongoing studies focus on:
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Catalytic Asymmetric Synthesis: Developing chiral ligands to access enantiomerically pure forms
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Protease-Targeted Therapies: Optimizing selectivity for cancer-associated proteases
-
Materials Science: Incorporating the compound into boron-doped graphene precursors
The integration of machine learning for reaction optimization and target prediction represents a promising frontier, potentially reducing development timelines by 40%.
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